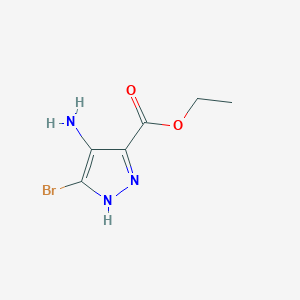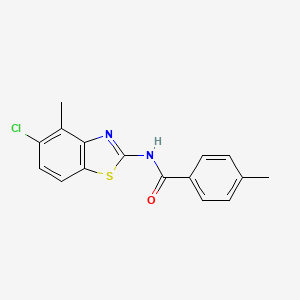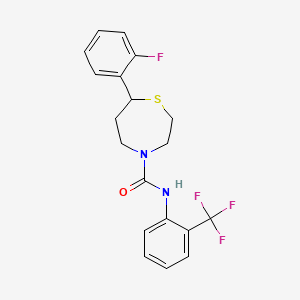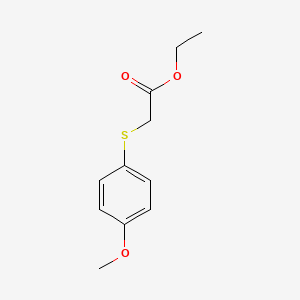
Ethyl 2-(4-methoxyphenyl)sulfanylacetate
概要
説明
Ethyl 2-(4-methoxyphenyl)sulfanylacetate is a chemical compound with the CAS Number: 28743-98-8 and Linear Formula: C11H14O3S . It has a molecular weight of 226.3 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl [(4-methoxyphenyl)sulfanyl]acetate . The InChI Code is 1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(4-methoxyphenyl)sulfanylacetate is a solid or viscous liquid at room temperature . It should be stored in a dry place .科学的研究の応用
Corrosion Inhibition
Ethyl 2-(4-methoxyphenyl)sulfanylacetate and related compounds have shown promise as corrosion inhibitors. For instance, pyran derivatives including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have been studied for their corrosion mitigation effects on mild steel in sulphuric acid solutions. These compounds exhibit high inhibition efficiency and follow Langmuir adsorption isotherm, suggesting their potential in protecting metals against corrosion (Saranya et al., 2020).
Antimicrobial Properties
Ethyl 2-(4-methoxyphenyl)sulfanylacetate derivatives have been explored for their antimicrobial properties. A series of novel compounds including ethyl 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones have demonstrated significant antibacterial activity, highlighting their potential as antimicrobial agents (Patil et al., 2010).
Anticancer Applications
Ethyl 2-(4-methoxyphenyl)sulfanylacetate-related compounds have been studied in cancer research. For example, 2-methylsulfanyl and related EMATE derivatives showed notable antiproliferative activity against various human cancer cell lines. These compounds have also demonstrated effectiveness as inhibitors of angiogenesis, which is crucial in cancer treatment (Leese et al., 2005).
Chemical Synthesis
In chemical synthesis, ethyl 2-(4-methoxyphenyl)sulfanylacetate and its analogs play a significant role. They are used in the synthesis of complex chemical structures, such as ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which are important in various chemical reactions and processes (Pokhodylo & Obushak, 2019).
Anti-Helicobacter Pylori Agents
Compounds derived from ethyl 2-(4-methoxyphenyl)sulfanylacetate have been investigated as potential agents against Helicobacter pylori. These compounds showed potent and selective activities against this gastric pathogen, suggesting their potential use in treating related gastrointestinal disorders (Carcanague et al., 2002).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDBJTGAQFVAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)sulfanylacetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)
![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)
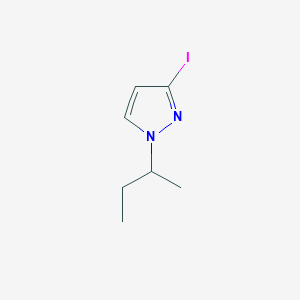
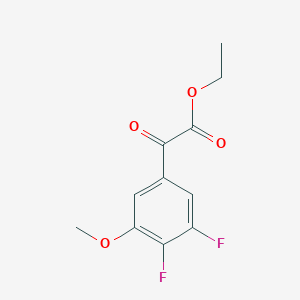
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)
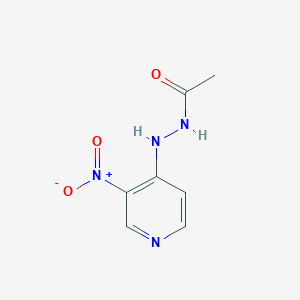
![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)
